molecular formula C7H3BrF4O B1148205 1,2-Dibromo-4-(trifluoromethoxy)benzene CAS No. 1682-06-0

1,2-Dibromo-4-(trifluoromethoxy)benzene

Cat. No. B1148205
CAS RN: 1682-06-0
M. Wt: 259
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,2-Dibromo-4-(trifluoromethoxy)benzene involves bromination and the introduction of the trifluoromethoxy group onto the benzene ring. This process can be intricate, requiring precise control over reaction conditions to achieve the desired substitution pattern on the benzene ring. The introduction of the trifluoromethoxy group often employs specialized reagents and conditions due to the reactivity of the fluorine atoms (Schlosser & Castagnetti, 2001).

Scientific Research Applications

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and study of complex structures based on molecular units held together by non-covalent bonds. Benzene-1,3,5-tricarboxamide, a compound with a benzene core similar to 1,2-Dibromo-4-(trifluoromethoxy)benzene, exemplifies this area's versatility. It has found applications ranging from nanotechnology and polymer processing to biomedical applications, thanks to its self-assembly into nanometer-sized rod-like structures stabilized by H-bonding and its multivalent nature for biomedical applications (Cantekin, de Greef, & Palmans, 2012).

Organic Synthesis and Material Science

In organic synthesis, the manipulation of benzene derivatives to produce materials with desired properties is a common practice. Heterocyclic compounds bearing a triazine scaffold, analogous in complexity to 1,2-Dibromo-4-(trifluoromethoxy)benzene, have been extensively studied for their wide range of biological activities, highlighting the potential of such compounds in developing new pharmaceuticals and agrochemicals (Verma, Sinha, & Bansal, 2019).

Environmental and Flame Retardant Studies

The study of novel brominated flame retardants, including those with bromine and aromatic units similar to 1,2-Dibromo-4-(trifluoromethoxy)benzene, sheds light on their occurrence in indoor air, dust, and consumer goods. These compounds, due to their bromine content, are of concern for their persistence and potential health risks, underscoring the importance of researching their environmental fate and impact (Zuiderveen, Slootweg, & de Boer, 2020).

Biodegradation and Environmental Pollution

Understanding the biodegradation of polycyclic aromatic hydrocarbons (PAHs) is crucial for addressing environmental pollution. While 1,2-Dibromo-4-(trifluoromethoxy)benzene is not a PAH, insights into the microbial degradation pathways of PAHs can inform strategies for remediating environments contaminated with brominated aromatic compounds. These strategies might include exploiting microbial communities capable of degrading complex aromatic structures, thereby mitigating their environmental impact (Haritash & Kaushik, 2009).

Safety And Hazards

1,2-Dibromo-4-(trifluoromethoxy)benzene is classified as a skin irritant (Category 2), causing skin irritation (H315). It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dibromo-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWYCVQUIRYXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-(trifluoromethoxy)benzene

CAS RN

1682-06-0
Record name 1682-06-0
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